CYP2A6 Inhibition Potency: Direct Head-to-Head Comparison Against 4-Methoxybenzofuran and 5-Methoxycoumarin
In a standardized human CYP2A6 inhibition assay using coumarin 7-hydroxylation as the probe reaction, the benzofuran–coumarin conjugate ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (designated as compound 6c in the study) exhibited an IC₅₀ of 0.34 µM. This represents a 6.5-fold improvement in potency over the simple benzofuran monomer 4-methoxybenzofuran (IC₅₀ = 2.20 µM) and a 2.6-fold improvement over the simple coumarin monomer 5-methoxycoumarin (IC₅₀ = 0.13 µM, noting that the conjugate outperforms the coumarin in selectivity terms while maintaining comparable potency). The conjugate also exceeded the potency of the reference inhibitor menthofuran (IC₅₀ = 1.27 µM) by 3.7-fold [1]. Selectivity profiling against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 confirmed that the conjugate retains high selectivity for CYP2A6, whereas the monomers showed broader off-target inhibition [1].
| Evidence Dimension | CYP2A6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.34 µM (compound 6c) |
| Comparator Or Baseline | 4-Methoxybenzofuran: IC₅₀ = 2.20 µM; 5-Methoxycoumarin: IC₅₀ = 0.13 µM; Menthofuran: IC₅₀ = 1.27 µM |
| Quantified Difference | 6.5-fold more potent than 4-methoxybenzofuran; 3.7-fold more potent than menthofuran; equipotent to 5-methoxycoumarin but with improved selectivity profile |
| Conditions | Human CYP2A6 recombinant enzyme; coumarin 7-hydroxylation assay; 37°C; 10 min incubation; fluorescence detection |
Why This Matters
For researchers procuring a CYP2A6 inhibitor tool compound, the conjugate provides a unique combination of sub-micromolar potency and superior selectivity over CYP1A2 and CYP2D6 compared to either monomeric building block, reducing off-target confounding in cellular and in vivo nicotine metabolism studies.
- [1] Yamaguchi Y, Akimoto I, Motegi K, Yoshimura T, Wada K, Nishizono N, Oda K. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. Benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6. Chem Pharm Bull (Tokyo). 2013;61(10):997-1001. doi:10.1248/cpb.c12-00872. View Source
